![molecular formula C27H23N3O2S B2827911 2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 866873-23-6](/img/structure/B2827911.png)
2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The chromeno[2,3-d]pyrimidine core is a bicyclic system, which may impart certain rigidity to the molecule. The various substituents (methyl, phenyl, thioacetamide, and o-tolyl groups) will also influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the thioacetamide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Research by Rajanarendar et al. (2012) introduced novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones synthesized from isoxazolyl cyanoacetamide synthon, showing significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Synthesis of Heterocyclic Compounds
A study by Elian et al. (2014) explored the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine and related compounds, showcasing the reactivity of these compounds towards various electrophilic and nucleophilic reagents, offering a versatile approach to synthesizing polyfunctionally substituted heterocyclo pyrimidines and other related structures (Elian, Abdelhafiz, & abdelreheim, 2014).
Antitubercular and Antimicrobial Evaluation
Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis, as well as their antibacterial and antifungal activities, demonstrating pronounced effects in these areas (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Antioxidant Activities
Another study focused on the synthesis of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, revealing their antioxidant potential through DPPH radical scavenging method, highlighting the therapeutic potential of these compounds in oxidative stress-related conditions (Dhakhda, Bhatt, & Bhatt, 2021).
Novel Fluorescent Derivatives
Zonouzi et al. (2013) developed a library of new fluorescent chromenopyrimidine derivatives through water-promoted and one-pot reactions, indicating the potential use of these compounds in fluorescence-based applications and studies (Zonouzi, Hosseinzadeh, Karimi, Mirzazadeh, & Ng, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound is also known as "UCK2 Inhibitor-1" , suggesting it may inhibit the UCK2 enzyme.
Pharmacokinetics
Its predicted boiling point is 683.0±55.0 °C , and its predicted density is 1.45±0.1 g/cm3 . These properties could influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s predicted pKa is 4.03±0.10 , suggesting it could be sensitive to changes in pH.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17-9-6-7-14-22(17)28-23(31)16-33-27-21-15-20-13-8-10-18(2)24(20)32-26(21)29-25(30-27)19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REABOSGBCTUCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.